molecular formula C6H8N2O3S2 B8396705 1-[4-Amino-2-(methylsulfonyl)-1,3-thiazol-5-yl]ethanone

1-[4-Amino-2-(methylsulfonyl)-1,3-thiazol-5-yl]ethanone

Cat. No. B8396705
M. Wt: 220.3 g/mol
InChI Key: KSKLHLNMHFQYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434731B2

Procedure details

2.775 g (4.52 mmol) of Oxone were dissolved in 9 ml of water, and 500 mg (2.66 mmol) of 1-[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone, dissolved in 9 ml of methanol, were added dropwise at 5° C. The mixture was stirred at RT for 3 h, the methanol was reduced on a rotary evaporator and the residue was extracted twice with dichloromethane. Removal of the solvent gave 395 mg (52% of theory) of the product as a solid.
Name
Quantity
2.775 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[O:2][S:3]([O-:5])=O.[K+].[NH2:7][C:8]1[N:9]=[C:10](SC)[S:11][C:12]=1[C:13](=[O:15])[CH3:14].[CH3:18]O>O>[NH2:7][C:8]1[N:9]=[C:10]([S:3]([CH3:18])(=[O:5])=[O:2])[S:11][C:12]=1[C:13](=[O:15])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
2.775 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
NC=1N=C(SC1C(C)=O)SC
Name
Quantity
9 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise at 5° C
CUSTOM
Type
CUSTOM
Details
the methanol was reduced on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted twice with dichloromethane
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1N=C(SC1C(C)=O)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.